Methyl 4-acetoxy-1H-indole-6-carboxylate
Description
Contextualization within the Broader Field of Indole (B1671886) Chemistry
The indole ring system is a cornerstone of heterocyclic chemistry and holds a privileged status in medicinal chemistry. nih.govresearchgate.net This bicyclic aromatic structure is a fundamental component of numerous natural products, including the amino acid tryptophan, and is present in a vast array of pharmacologically active compounds. nih.gov The structural versatility of the indole nucleus allows it to serve as a scaffold for drugs targeting a wide spectrum of diseases, including cancer, inflammation, and neurological disorders. mdpi.comnih.gov Indole derivatives have demonstrated efficacy in targeting diverse biological pathways, making them invaluable scaffolds in the design of new therapeutic agents. mdpi.comresearchgate.net The rich chemistry of the indole core, which allows for functionalization at various positions, has driven extensive research into the synthesis of novel derivatives with tailored properties. nih.gov
Significance as a Key Synthetic Intermediate in Organic Synthesis
Methyl 4-acetoxy-1H-indole-6-carboxylate serves as a crucial building block, or intermediate, in multi-step organic synthesis. chemimpex.com An intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. The term "key intermediate" implies that this compound is a critical stepping stone in the synthesis of more complex, often biologically active, target molecules. researchgate.net
The structure of this compound is notable for its strategically placed functional groups: an acetoxy group at the 4-position and a methyl carboxylate group at the 6-position of the indole ring. These groups provide chemists with reactive handles for subsequent chemical transformations. The acetoxy group, for instance, can be hydrolyzed to a hydroxyl group, which can then be used for a variety of coupling reactions. Similarly, the methyl ester at the 6-position can be hydrolyzed to a carboxylic acid or converted into other functional groups like amides.
This versatility makes the compound a valuable precursor in the synthesis of natural indole alkaloids and other complex pharmaceuticals. chemimpex.com Researchers have utilized this intermediate for creating libraries of indole derivatives to screen for biological activities, including potential anti-inflammatory and anticancer properties. chemimpex.com Its stability and well-defined reactivity make it a reliable component in intricate synthetic pathways, contributing to advancements in drug discovery. chemimpex.com
Importance as a Fundamental Scaffold for Advanced Molecular Design
In medicinal chemistry and materials science, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The indole nucleus itself is widely regarded as a privileged scaffold due to its frequent appearance in bioactive compounds. nih.govmdpi.com this compound elevates this concept by being a functionalized scaffold, offering specific and predictable points for chemical modification.
Its unique arrangement of substituents allows for the systematic development of new molecules with desired properties. chemimpex.com For example, in drug design, chemists can modify the 4- and 6-positions to optimize a molecule's binding affinity to a specific biological target, such as a receptor or enzyme. This rational, scaffold-based approach is a cornerstone of modern drug discovery, enabling the efficient exploration of chemical space to identify new lead compounds. nih.gov Beyond pharmaceuticals, this compound is explored in material science for creating novel organic materials with unique electronic or mechanical properties. chemimpex.com The inherent properties of the indole core, combined with the synthetic versatility offered by its substituents, make this compound an essential tool for innovation in advanced molecular design. chemimpex.com
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-acetyloxy-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(14)17-11-6-8(12(15)16-2)5-10-9(11)3-4-13-10/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCMLXELAQFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=CN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Methyl 4 Acetoxy 1h Indole 6 Carboxylate and Its Derivatives
De Novo Synthesis Approaches to the Indole (B1671886) Ring System with Defined Regiochemistry
Constructing the indole core from acyclic or non-indole precursors, known as de novo synthesis, is fundamental for accessing specifically substituted derivatives. nih.gov These methods are crucial for establishing the precise regiochemistry required for Methyl 4-acetoxy-1H-indole-6-carboxylate, where substituents are needed at the 4- and 6-positions.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. acs.org These reactions are advantageous for building molecular complexity rapidly from simple, readily available precursors. acs.orgrsc.org
An innovative two-step MCR approach involves an initial Ugi multicomponent reaction followed by an acid-induced cyclization to assemble the indole core. rsc.org This method uses inexpensive anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, proceeding under mild, metal-free conditions with ethanol (B145695) as a benign solvent. rsc.org Such strategies offer a modular and sustainable route to diverse indole derivatives. rsc.orgrsc.org Other MCRs can involve the reaction of indoles, aldehydes, and various nucleophiles to create complex structures in a one-pot fashion. nih.gov For instance, the Petasis boronic acid-Mannich reaction can be adapted for indoles, where the indole itself acts as the amine component, reacting with an aldehyde and a boronic acid to form new carbon-carbon bonds. acs.org
Table 1: Examples of Multi-component Reactions for Indole Synthesis
| Reaction Type | Starting Materials | Key Features |
|---|---|---|
| Ugi-azide/Cyclization | Indole, isocyanides, aldehydes, TMSN₃ | One-pot formation of complex xanthates. nih.gov |
| Ugi/Acid-induced Cyclization | Anilines, glyoxal dimethyl acetal, formic acid, isocyanides | Metal-free, sustainable synthesis of the indole core. rsc.org |
Annulation and cyclization reactions are the most common methods for constructing the indole ring. These strategies often rely on transition-metal catalysis to form the key carbon-carbon and carbon-nitrogen bonds.
A direct and facile synthesis for 4-acetoxyindoles has been developed using readily available 2-alkynylanilines. rsc.org This process involves an oxidative dearomatization mediated by PhI(OAc)₂, followed by a cascade of nucleophilic addition, cyclization, and aromatization, tolerating a range of functional groups. rsc.org
Palladium-catalyzed reactions are particularly prominent. The Larock indole synthesis, for example, involves the annulation of 2-iodoanilines with alkynes and has become a versatile method for creating substituted indoles. nih.gov This procedure is highly site-selective and does not require a protecting group on the aniline (B41778) nitrogen. nih.gov Other palladium-catalyzed methods include the cyclization of N-aryl imines via oxidative linkage of C-H bonds and the annulation of anilines with bromoalkynes. organic-chemistry.org
Catalysts based on other metals such as gold, copper, rhodium, and indium are also effective. Gold(III) can catalyze the annulation of 2-alkynylanilines at room temperature, while copper catalysts are used in cascade reactions to produce various indole derivatives. organic-chemistry.org Indium-catalyzed cyclization of 2-ethynylanilines can yield polyfunctionalized indoles. organic-chemistry.org These diverse catalytic systems provide chemists with a broad toolkit to achieve specific substitution patterns with controlled regioselectivity. organic-chemistry.orgmdpi.comresearchgate.net
Table 2: Selected Annulation and Cyclization Strategies
| Method | Precursors | Catalyst/Reagent | Key Feature |
|---|---|---|---|
| Oxidative Dearomatization/Cascade | 2-Alkynylanilines | PhI(OAc)₂ | Direct synthesis of 4-acetoxyindoles. rsc.org |
| Larock Annulation | 2-Iodoanilines, Disubstituted alkynes | Palladium | Versatile and highly site-selective. nih.gov |
| Heck Isomerization/Fischer Indolization | Aryl bromides, Allyl alcohols | Palladium | Multi-component sequence for 3-arylmethylindoles. organic-chemistry.org |
| Gold-Catalyzed Annulation | 2-Alkynylanilines | Gold(III) | Mild conditions, good yields. organic-chemistry.org |
The synthesis of chiral indole derivatives is of great importance, as often only one enantiomer of a molecule is biologically active. researchgate.netsciencedaily.com Enantioselective strategies typically involve the use of chiral catalysts to control the stereochemical outcome of the cyclization or functionalization reaction.
Catalytic indolization strategies have emerged as powerful tools for the enantioselective construction of chiral indoles. researchgate.net For instance, a Rh/Pd relay catalytic system has been developed for the synthesis of 1-indolyl dihydronaphthalenols with excellent enantioselectivity (up to 99% ee) under mild conditions. rsc.org This method involves two hydroamination steps and demonstrates good functional group tolerance. rsc.org The enantioselective Fischer indolization and Doyle indolization are other key methods for creating chiral indole cycles. researchgate.net
Chiral phosphoric acids are effective organocatalysts for reactions such as the atroposelective [4+1] annulation of ketoaldehydes and 1H-indol-1-amines, yielding products with high enantioselectivity. researchgate.net The heart of some of these reactions is a dynamic kinetic resolution, where a chiral intermediate is formed reversibly, allowing the faster-reacting enantiomer to be converted preferentially to the desired product, ultimately shifting the equilibrium. sciencedaily.com These advanced catalytic methods provide access to enantioenriched indole derivatives that are crucial for pharmaceutical development. rsc.org
Functionalization Strategies for the this compound Core
Once the core indole structure is assembled, subsequent functionalization allows for the introduction of additional molecular diversity. For this compound, key sites for derivatization include the indole nitrogen (N1-position) and the acetoxy group at the 4-position.
Selective functionalization at the N1-position of the indole ring can be challenging due to the competing nucleophilicity of the C3-position. rsc.orgnih.gov Strategies to achieve N1-selectivity often involve modulating the electronic properties of the indole ring. One common approach is to install an electron-withdrawing group, such as an ester, at the C2-position. nih.gov This modification tempers the nucleophilicity at C3 and increases the acidity of the N–H bond, thereby favoring reactions at the nitrogen atom. nih.gov
Transition-metal-catalyzed allylic substitution is a powerful method for N-alkylation. rsc.org Palladium-catalyzed asymmetric allylic amination of indolines, followed by an oxidation step, provides a highly efficient route to N-allylindoles with excellent yields and enantioselectivity (up to 97% ee). rsc.org Similarly, iridium-catalyzed reactions can achieve highly regioselective and enantioselective N-allylation of indoles bearing a C2-ester group with a broad range of allylic carbonates. nih.gov Organocatalytic methods, using cinchona alkaloid derivatives, have also been employed for the N-allylation of indoles with Morita-Baylis-Hillman adducts. mdpi.com
The acetoxy group (-OAc) on the indole ring is not merely a passive substituent but a versatile functional handle for further chemical transformations. The 4-acetoxy group can be readily synthesized by the acetylation of the corresponding 4-hydroxyindole (B18505) using acetic anhydride (B1165640) and a base like pyridine. chemicalbook.com
The acetoxy group can serve as a leaving group or be hydrolyzed to reveal the phenol (B47542), which can then undergo a variety of other reactions. A notable transformation is the palladium-catalyzed intramolecular deacetylative dearomatization of 3-acetoxyindoles to generate tetracyclic indolin-3-ones bearing a C2-quaternary stereocenter. rsc.org While this example is for a 3-acetoxyindole, it demonstrates the potential reactivity of the acetoxy group in intramolecular C-C bond-forming reactions. rsc.org Hydrolysis of the ester would provide access to the 4-hydroxyindole, which can participate in O-alkylation or other phenol chemistries, further expanding the synthetic utility of the core structure. nih.gov The transformation of the acetoxy group is a key step in diversifying the functionality at the C4-position of the indole ring. rsc.org
Modifications and Derivatization of the Methyl Carboxylate Group
The methyl carboxylate group at the C6 position of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. While specific literature on the derivatization of this exact molecule is limited, the reactivity of the methyl ester can be inferred from general transformations of aromatic and heterocyclic esters. Key modifications include hydrolysis, amidation, and reduction.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for instance, using aqueous sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent like methanol (B129727) or ethanol. mdpi.commdpi.com This carboxylic acid derivative is a valuable intermediate for further functionalization, such as amide bond formation.
Amidation: The methyl carboxylate can be converted into a variety of amides. This can be achieved directly by heating the ester with an amine, often at high temperatures. A more common and milder approach involves a two-step process: initial hydrolysis to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reduction: The ester group can be reduced to a primary alcohol, yielding 4-acetoxy-6-(hydroxymethyl)-1H-indole. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is typically required for this transformation. byjus.commasterorganicchemistry.comlibretexts.orgyoutube.com Sodium borohydride (B1222165) is generally not strong enough to reduce esters. libretexts.org This reduction provides access to another key intermediate for further derivatization, such as etherification or oxidation to the corresponding aldehyde.
Table 1: Potential Modifications of the Methyl Carboxylate Group
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis | NaOH or KOH, MeOH/H₂O, heat | Carboxylic Acid |
| Amidation (direct) | R₁R₂NH, heat | Amide |
Directed C-H Functionalization and Cross-Coupling Reactions on the Indole Nucleus
Direct C-H functionalization and cross-coupling reactions are powerful tools for the late-stage modification of the indole core, enabling the introduction of various substituents with high regioselectivity. For a molecule like this compound, the inherent reactivity of the indole nucleus and the electronic effects of the substituents would govern the site of functionalization.
The indole nucleus is electron-rich, with the C3 position being the most nucleophilic, followed by C2 and then the positions on the benzene (B151609) ring. The acetoxy group at C4 is an electron-donating group, which would further activate the benzene ring towards electrophilic substitution, potentially directing functionalization to the C5 or C7 positions. The methyl carboxylate at C6 is an electron-withdrawing group, which would deactivate the benzene ring.
Directed C-H Functionalization: Directing groups can be employed to achieve regioselective C-H activation at positions that are otherwise difficult to functionalize. For instance, a directing group installed at the N1 position can facilitate C2 or C7 functionalization. While specific examples on this compound are scarce, studies on other substituted indoles have shown that directing groups can override the inherent reactivity of the indole ring. nih.govdigitellinc.comnih.gov For example, a pivaloyl directing group on the indole nitrogen has been used to direct C4-arylation.
Cross-Coupling Reactions: If a halo-substituted precursor of this compound is available (e.g., a bromo or iodo substituent at C2, C3, C5, or C7), a wide range of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, can be employed to introduce new carbon-carbon bonds. beilstein-journals.orgnih.govyoutube.com Palladium catalysts are most commonly used for these transformations. beilstein-journals.orgnih.govyoutube.com For instance, a Suzuki coupling with an arylboronic acid could introduce an aryl group at a specific position on the indole nucleus.
Table 2: Potential C-H Functionalization and Cross-Coupling Strategies
| Reaction Type | Potential Site(s) | Catalyst/Reagents | Introduced Group |
|---|---|---|---|
| Directed C-H Arylation | C2, C4, C7 | Pd(OAc)₂, directing group, Ar-X | Aryl |
| Suzuki Coupling | C2, C3, C5, or C7 (from halo-precursor) | Pd catalyst, base, Aryl-B(OR)₂ | Aryl |
| Heck Coupling | C2, C3, C5, or C7 (from halo-precursor) | Pd catalyst, base, alkene | Alkenyl |
| Sonogashira Coupling | C2, C3, C5, or C7 (from halo-precursor) | Pd/Cu catalyst, base, alkyne | Alkynyl |
Catalytic Methods in Indole Synthesis and Derivatization
Modern catalytic methods play a pivotal role in the efficient and selective synthesis and derivatization of complex molecules like this compound. These methods offer advantages in terms of milder reaction conditions, higher yields, and better functional group tolerance compared to classical synthetic routes.
Transition Metal-Catalyzed Methodologies (e.g., Palladium, Copper, Gold, Nickel Catalysis)
Transition metals are extensively used in indole chemistry for a variety of transformations.
Palladium Catalysis: Palladium is arguably the most versatile transition metal in indole synthesis and functionalization. nih.govyoutube.com It is widely used in cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form C-C and C-N bonds. beilstein-journals.orgnih.govyoutube.com Palladium catalysts are also effective for direct C-H functionalization, allowing for the introduction of aryl, alkenyl, and alkyl groups at various positions of the indole ring. nih.gov
Copper Catalysis: Copper catalysts are often used for C-N and C-O bond-forming reactions, such as Ullmann-type couplings. researchgate.net They are also employed in C-H amination and acetoxylation reactions. researchgate.net Copper-catalyzed reactions can be a more economical alternative to palladium-catalyzed processes.
Gold Catalysis: Gold catalysts have emerged as powerful tools for the activation of alkynes and allenes, enabling a range of cyclization and addition reactions to form or functionalize the indole nucleus.
Nickel Catalysis: Nickel catalysts are gaining prominence as a cost-effective alternative to palladium for cross-coupling and C-H functionalization reactions. They can often catalyze reactions of substrates that are challenging for palladium catalysts.
Table 3: Examples of Transition Metal-Catalyzed Reactions in Indole Chemistry
| Metal Catalyst | Reaction Type | Example Transformation |
|---|---|---|
| Palladium | Suzuki Coupling | Arylation of a bromoindole with an arylboronic acid |
| Copper | Ullmann Coupling | N-arylation of an indole with an aryl halide |
| Gold | Alkyne Cyclization | Intramolecular cyclization of an o-alkynyl aniline |
| Nickel | C-H Alkylation | Alkylation of an indole with an alkyl halide |
Organocatalysis and Metal-Free Synthetic Protocols
In recent years, organocatalysis and metal-free synthetic methods have gained significant traction as sustainable and environmentally friendly alternatives to metal-catalyzed reactions.
Organocatalysis: Chiral small organic molecules can be used to catalyze a variety of asymmetric transformations on the indole scaffold. For instance, chiral phosphoric acids, secondary amines (e.g., proline and its derivatives), and cinchona alkaloids have been successfully employed in enantioselective Friedel-Crafts alkylations, Michael additions, and cycloadditions to introduce chiral centers. researchgate.netmdpi.combeilstein-journals.orgnih.gov These methods are particularly valuable for the synthesis of enantioenriched indole derivatives.
Metal-Free Protocols: Metal-free reactions often utilize reagents like iodine or hypervalent iodine compounds, or are promoted by light (photoredox catalysis), to achieve transformations that would typically require a metal catalyst. researchgate.netresearchgate.netacs.org For example, visible-light-induced carbonylation of indoles has been developed as a metal-free method for the synthesis of indole-3-carboxylates. acs.org These methods avoid the potential for metal contamination in the final products, which is a significant advantage in pharmaceutical synthesis.
Application of Sustainable and Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of indoles and their derivatives to minimize environmental impact. researchgate.net Key strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. beilstein-journals.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multicomponent reactions are a prime example of this principle.
Catalysis: Utilizing catalytic processes (both metal- and organo-catalysis) over stoichiometric reagents to reduce waste and improve efficiency.
Energy Efficiency: Employing methods like microwave irradiation to reduce reaction times and energy consumption.
Parallel Synthesis and Library Generation of this compound Analogues and Derivatives
Parallel synthesis and the generation of compound libraries are essential strategies in drug discovery and materials science for the rapid exploration of structure-activity relationships. nih.gov The indole scaffold is a common feature in many biologically active compounds, making it an attractive target for library synthesis.
For this compound, a library of analogues could be generated by systematically varying the substituents at different positions of the indole ring. This can be achieved through a combination of the synthetic methodologies discussed in the previous sections.
A typical workflow for generating a library of analogues might involve:
Scaffold Synthesis: Efficient synthesis of the core this compound scaffold.
Diversification: Parallel derivatization of the scaffold at multiple positions. For example:
N1-position: Alkylation or arylation with a variety of electrophiles.
C6-carboxylate: Conversion to a library of amides by coupling with a diverse set of amines.
Indole nucleus: Functionalization at other positions (e.g., C2, C3, C5, C7) via C-H activation or cross-coupling with a range of partners.
Purification and Characterization: High-throughput purification techniques, such as automated flash chromatography or preparative HPLC, followed by rapid characterization using techniques like LC-MS.
By employing these strategies, a large and diverse library of compounds based on the this compound scaffold can be synthesized and screened for desired biological activities or material properties.
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Acetoxy 1h Indole 6 Carboxylate
Reactivity Patterns of the Indole (B1671886) Heterocycle
The indole ring system is characterized by its high electron density, particularly within the pyrrole (B145914) moiety, which renders it highly susceptible to electrophilic attack while generally being resistant to nucleophilic substitution.
Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized cationic intermediate (a σ-complex or indoleninium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
The indole nucleus is significantly more reactive than benzene (B151609) towards electrophiles. Theoretical and experimental studies show that the C3 position is the most nucleophilic and is the primary site of electrophilic attack, assuming it is unsubstituted. If the C3 position is blocked, substitution typically occurs at the C2 or C5 positions.
For Methyl 4-acetoxy-1H-indole-6-carboxylate, the directing effects of the substituents must be considered.
Indole Nitrogen: The lone pair of electrons on the nitrogen atom strongly activates the pyrrole ring, directing electrophiles primarily to the C3 position.
4-Acetoxy Group: This group is an ortho-, para-director. However, due to the inductive effect of the oxygen, it is considered a deactivating group. masterorganicchemistry.com
6-Carboxylate Group: The methyl carboxylate group is a deactivating, meta-directing group.
Given these competing influences, electrophilic attack is overwhelmingly favored at the C3 position due to the powerful activating effect of the heterocyclic nitrogen. Should the C3 position be occupied, subsequent substitution would be directed to other positions on the pyrrole ring or the benzenoid ring, influenced by the other functional groups.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product |
| Nitrating Mixture (HNO₃/H₂SO₄) | Methyl 4-acetoxy-3-nitro-1H-indole-6-carboxylate |
| Bromine (Br₂) | Methyl 4-acetoxy-3-bromo-1H-indole-6-carboxylate |
| Acyl Chloride/Lewis Acid (RCOCl/AlCl₃) | Methyl 4-acetoxy-3-acyl-1H-indole-6-carboxylate |
| Sulfonating Mixture (SO₃/H₂SO₄) | This compound-3-sulfonic acid |
This table presents predicted outcomes based on general principles of indole reactivity.
However, nucleophilic addition can occur at the N-H position of the indole. The indole nitrogen is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. This anion can then act as a nucleophile, reacting with various electrophiles. For instance, a base-catalyzed nucleophilic addition between indoles and vinylene carbonate has been reported to produce N-functionalized indoles. nih.gov
Table 2: N-H Functionalization via Nucleophilic Substitution
| Reagent | Base | Product |
| Alkyl Halide (R-X) | NaH, K₂CO₃ | Methyl 4-acetoxy-1-alkyl-1H-indole-6-carboxylate |
| Acyl Chloride (RCOCl) | Pyridine | Methyl 4-acetoxy-1-acyl-1H-indole-6-carboxylate |
| Michael Acceptors | K₂CO₃ | N-alkylated indole derivative |
This table illustrates potential N-functionalization reactions based on established indole chemistry.
The indole nucleus is susceptible to both oxidation and reduction, with the outcome depending on the reagents and reaction conditions.
Oxidation: The pyrrole ring of the indole system is easily oxidized. Air oxidation can lead to the formation of colored, polymeric materials. Stronger oxidizing agents can cleave the heterocyclic ring. For instance, the oxidation of 4-oxo-4,5,6,7-tetrahydroindoles with air can lead to the formation of 4-acetoxyindoles, indicating the stability of the acetoxy-substituted aromatic system once formed. lookchem.com
Reduction: Catalytic hydrogenation of indoles can lead to the reduction of either the pyrrole ring, the benzene ring, or both. The selectivity depends on the catalyst and conditions. For example, reduction with sodium borohydride (B1222165) typically does not affect the indole ring itself but can reduce carbonyl functionalities elsewhere in the molecule, such as an aldehyde group, while leaving an ester group intact. iwu.edu Complete reduction of the indole ring to form octahydroindole derivatives usually requires more forcing conditions and specific catalysts. The ester group at C6 could potentially be reduced to an alcohol using strong reducing agents like lithium aluminum hydride, though this would also likely affect the acetoxy group.
Chemical Transformations Involving the Acetoxy Functionality
The 4-acetoxy group is a phenolic ester and exhibits reactivity characteristic of this functional group.
The acetoxy group of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding 4-hydroxyindole (B18505) derivative. chemicalbook.com This reaction is a standard nucleophilic acyl substitution where water or hydroxide (B78521) ion acts as the nucleophile.
Base-catalyzed hydrolysis (Saponification): This process is typically irreversible and involves the attack of a hydroxide ion on the ester carbonyl, followed by the departure of the 4-hydroxyindole-6-carboxylate phenoxide ion.
Acid-catalyzed hydrolysis: This is a reversible process that begins with the protonation of the ester carbonyl oxygen, making it more electrophilic and susceptible to attack by a water molecule.
The lability of the ester is an important consideration in synthetic planning, as the group can be intentionally removed (deprotected) to reveal the phenol (B47542) or may be unintentionally cleaved under certain reaction conditions. biosynth.com
Acyl group transfer involves the transfer of the acetyl group from the 4-oxygen atom to another nucleophile. A common example of this is transesterification, where an alcohol displaces the indole moiety from the acetyl group, typically under acid or base catalysis. nih.govfrontiersin.orgyoutube.com
Mechanism of Base-Catalyzed Transesterification:
An alkoxide ion (RO⁻), generated from an alcohol and a base, acts as a nucleophile.
The alkoxide attacks the carbonyl carbon of the acetoxy group.
A tetrahedral intermediate is formed.
The intermediate collapses, expelling the 4-indolyl phenoxide as the leaving group to form a new ester.
This type of reaction is fundamental in organic synthesis for modifying ester functionalities. nih.govnih.gov While specific studies on acyl group transfer from this compound are not widely reported, the reaction is mechanistically plausible based on the known reactivity of phenolic acetates.
Reactivity of the Methyl Ester Group
The methyl ester group at the 6-position of the indole ring is a primary site for nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the carboxylic acid functionality and are crucial for the synthesis of various derivatives.
Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. In the case of this compound, the methyl group (-CH₃) can be replaced by other alkyl or aryl groups from a corresponding alcohol (R-OH). This reaction can be catalyzed by either an acid or a base.
Base-Catalyzed Transesterification: This process typically involves the use of an alkoxide base (RO⁻) that is the conjugate base of the alcohol being used for the exchange. The reaction proceeds through a nucleophilic addition-elimination mechanism. The incoming alkoxide attacks the electrophilic carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion (CH₃O⁻) is eliminated, yielding the new ester and methanol (B129727) as a byproduct. To drive the equilibrium towards the product, the reactant alcohol is often used in large excess or the methanol byproduct is removed as it is formed.
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH), the carbonyl oxygen of the methyl ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. The reactant alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated as a leaving group, and deprotonation of the resulting carbonyl yields the new ester. Similar to the base-catalyzed process, using the reactant alcohol as the solvent can favor the formation of the desired product.
Below is a table illustrating the expected outcomes of transesterification with different alcohols under typical reaction conditions.
| Reactant Alcohol | Catalyst | Expected Product |
| Ethanol (B145695) | NaOEt or H₂SO₄ | Ethyl 4-acetoxy-1H-indole-6-carboxylate |
| Isopropanol | NaOiPr or H₂SO₄ | Isopropyl 4-acetoxy-1H-indole-6-carboxylate |
| Benzyl alcohol | NaOBn or H₂SO₄ | Benzyl 4-acetoxy-1H-indole-6-carboxylate |
This table is illustrative and based on general principles of transesterification reactions.
The methyl ester of this compound can be converted into a variety of other carboxylic acid derivatives, with amidation being a particularly important transformation for the synthesis of biologically active molecules.
Amidation: This reaction involves the treatment of the methyl ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. The direct reaction of an ester with an amine is generally slow and often requires high temperatures. However, the process can be facilitated by the use of catalysts or by converting the ester to a more reactive acylating agent. Common methods include aminolysis, where the ester is heated with the amine, or the use of coupling agents that activate the carboxyl group. For instance, the direct reaction with a primary amine (R-NH₂) would yield an N-substituted amide.
Hydrolysis: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid (4-acetoxy-1H-indole-6-carboxylic acid) under either acidic or basic conditions. esisresearch.orglibretexts.orgnumberanalytics.commonash.edu Basic hydrolysis, also known as saponification, is typically irreversible as the resulting carboxylate anion is unreactive towards the alcohol. esisresearch.org Acid-catalyzed hydrolysis is a reversible process and is the reverse of Fischer esterification. esisresearch.org
The following table summarizes some key carboxyl group transformations.
| Reagent | Reaction Type | Product |
| Ammonia (NH₃) | Amidation | 4-acetoxy-1H-indole-6-carboxamide |
| Ethylamine (CH₃CH₂NH₂) | Amidation | N-ethyl-4-acetoxy-1H-indole-6-carboxamide |
| Water (H₂O) with acid or base | Hydrolysis | 4-acetoxy-1H-indole-6-carboxylic acid |
This table is illustrative and based on general principles of ester reactions.
Mechanistic Elucidation of Key Reaction Pathways
Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting potential side products.
While direct experimental observation of reaction intermediates for this compound is not available, their structures can be postulated based on well-established reaction mechanisms.
In base-catalyzed transesterification , the key intermediate is a tetrahedral alkoxide formed by the nucleophilic attack of the incoming alkoxide on the ester carbonyl carbon. This intermediate is generally unstable and readily collapses to form the products.
For acid-catalyzed transesterification , the reaction proceeds through a series of protonated intermediates. The initial protonation of the carbonyl oxygen is followed by the formation of a tetrahedral intermediate resulting from the nucleophilic attack of the alcohol. Subsequent proton transfers lead to an intermediate where methanol is a good leaving group.
In amidation , the reaction with an amine also proceeds through a tetrahedral intermediate. The amine attacks the carbonyl carbon, leading to a zwitterionic intermediate which can then collapse, eliminating methoxide to form the amide.
A significant consideration in the reactivity of this molecule is the potential for hydrolysis of the acetoxy group at the 4-position, especially under basic or strongly acidic conditions, which could lead to the formation of the corresponding phenol as a side product or the main product depending on the reaction conditions.
The rates and equilibrium positions of the reactions involving the methyl ester group are governed by kinetic and thermodynamic factors.
Kinetics: The rate of transesterification and amidation is influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the catalyst. Steric hindrance around the ester group or on the incoming nucleophile can significantly slow down the reaction rate. Electron-withdrawing groups on the indole ring could potentially increase the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate, while electron-donating groups might have the opposite effect.
Thermodynamics: Transesterification is generally a reversible process with an equilibrium constant close to one when the reactant and product alcohols have similar steric bulk and nucleophilicity. To favor product formation, a large excess of the reactant alcohol is typically used, or one of the products (e.g., methanol) is removed from the reaction mixture. Amidation is generally more thermodynamically favorable than transesterification because amides are more stable (less reactive) than esters. Basic hydrolysis of the ester is essentially irreversible due to the deprotonation of the resulting carboxylic acid to form a stable carboxylate salt.
The following table provides a qualitative summary of the kinetic and thermodynamic aspects of these reactions.
| Reaction | Key Kinetic Factors | Key Thermodynamic Factors |
| Transesterification | Steric hindrance, nucleophilicity of alcohol, catalyst concentration, temperature | Reversible, driven by excess reactant or product removal |
| Amidation | Nucleophilicity of amine, temperature, steric hindrance | Generally thermodynamically favorable |
| Hydrolysis (Basic) | Concentration of base, temperature | Irreversible due to carboxylate formation |
| Hydrolysis (Acidic) | Concentration of acid, temperature | Reversible |
This table provides a general overview based on established chemical principles.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional NMR provides fundamental information about the number and type of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.
¹H NMR: A proton NMR spectrum of Methyl 4-acetoxy-1H-indole-6-carboxylate would be expected to show distinct signals corresponding to each unique proton in the structure. Key expected resonances would include a broad singlet for the indole (B1671886) N-H proton, sharp singlets for the three protons of the ester methyl group (-COOCH₃) and the acetoxy methyl group (-OCOCH₃), and a series of signals in the aromatic region corresponding to the protons on the indole ring (H-2, H-3, H-5, and H-7). The chemical shifts (δ) and coupling constants (J) between adjacent protons would confirm their relative positions.
¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. For this compound, with its molecular formula C₁₂H₁₁NO₄, twelve distinct signals would be anticipated, barring any coincidental overlap. These would include signals for the two methyl carbons, the eight carbons of the indole ring system, and the two carbonyl carbons from the ester and acetoxy groups, which would appear characteristically downfield.
The table below outlines the expected signals for a comprehensive structural assignment.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Assignment | Expected δ (ppm) |
| NH -1 | ~8.1-8.5 |
| H -2 | ~7.2-7.4 |
| H -3 | ~6.5-6.7 |
| H -5 | ~7.5-7.7 |
| H -7 | ~7.9-8.1 |
| -COOCH₃ | ~3.9 |
| -OCOCH₃ | ~2.3 |
Note: This table is predictive and based on typical chemical shifts for indole derivatives. Actual experimental values may vary.
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would map the couplings between protons, definitively establishing the connectivity of the protons on the indole ring, for instance, by showing a correlation between the H-2 and H-3 signals.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would unambiguously assign the protonated carbons of the indole ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in placing the substituent groups correctly. For example, a correlation between the methyl protons of the carboxylate group and the C-6 carbon would confirm the ester's position. Similarly, a correlation between the acetoxy methyl protons and the C-4 carbon would verify the location of the acetoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between nuclei. It could be used to confirm through-space relationships between protons, helping to define the molecule's preferred conformation in solution.
Dynamic NMR (DNMR) is a specialized technique used to study the rates of conformational changes in molecules, such as bond rotations. For this compound, DNMR could potentially be used to investigate the rotational barrier of the acetoxy group at the C-4 position. However, such studies are typically performed when there is a specific interest in restricted rotation or the existence of stable conformers, and published data for this specific compound is not available.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural clues through fragmentation analysis.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₂H₁₁NO₄), HRMS would be used to confirm its molecular weight of 233.0688 g/mol . An experimental measurement of the protonated molecule [M+H]⁺ that matches the calculated exact mass of 234.0761 would provide strong evidence for the assigned chemical formula.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to produce smaller ions. The resulting fragmentation pattern is a molecular fingerprint that offers profound insights into the compound's structure. Key fragmentation pathways for esters and acetoxy-substituted aromatics often involve characteristic neutral losses.
For this compound, the primary fragmentation would likely involve the loss of ketene (B1206846) (CH₂=C=O) from the acetoxy group, a common pathway for acetylated phenols. Subsequent fragmentations could include the loss of the methyl radical or methoxy (B1213986) radical from the ester group.
A predicted fragmentation pattern is detailed in the table below.
| Predicted Fragment (m/z) | Proposed Neutral Loss | Inferred Fragment Structure |
| 234.0761 | - | [M+H]⁺: Protonated molecular ion |
| 192.0655 | CH₂=C=O (42.01 Da) | Loss of ketene from the acetoxy group |
| 174.0549 | H₂O (18.01 Da) from fragment 192 | Loss of water |
| 160.0393 | CH₃OH (32.03 Da) from fragment 192 | Loss of methanol (B129727) from the ester group |
Note: This table represents a plausible fragmentation pathway based on established chemical principles. Experimental MS/MS analysis would be required for verification.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. The IR spectrum of "this compound" is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the indole ring, the acetoxy group, and the methyl carboxylate group.
The analysis of the vibrational spectrum provides a molecular fingerprint, allowing for the verification of the compound's identity. The principal vibrational modes can be assigned to specific functional groups based on established correlation tables and studies on related indole derivatives.
Key expected vibrational frequencies and their assignments for "this compound" are detailed in the table below. The indole N-H stretching vibration is a prominent feature, typically appearing as a sharp band in the region of 3400-3300 cm⁻¹. The carbonyl (C=O) stretching vibrations from the acetoxy and methyl ester groups are expected to produce strong absorption bands in the 1760-1680 cm⁻¹ region. The C-O stretching vibrations of the ester and acetoxy groups, along with the aromatic C=C stretching of the indole ring, will also be present in the fingerprint region of the spectrum.
Interactive Data Table: Expected Infrared Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3300 | N-H Stretch | Indole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2990 - 2850 | C-H Stretch | Methyl (CH₃) |
| 1760 - 1735 | C=O Stretch | Acetoxy (O-C=O) |
| 1730 - 1700 | C=O Stretch | Methyl Ester (COOCH₃) |
| 1620 - 1450 | C=C Stretch | Aromatic Ring |
| 1370 - 1350 | C-H Bend | Methyl (CH₃) |
| 1250 - 1180 | C-O Stretch | Acetoxy (O-C=O) and Ester (C-O) |
| 800 - 700 | C-H Bend | Aromatic Out-of-Plane Bending |
X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing
While the specific crystal structure of "this compound" is not publicly available, analysis of the crystal structures of analogous indole derivatives allows for a well-grounded prediction of its solid-state architecture. Indole derivatives frequently crystallize in monoclinic or orthorhombic crystal systems.
The crystal packing of "this compound" is expected to be governed by a network of intermolecular interactions. Hydrogen bonding involving the indole N-H group as a donor and the carbonyl oxygen atoms of the acetoxy or carboxylate groups as acceptors is highly probable. These hydrogen bonds are a dominant force in the crystal packing of many indole derivatives, often leading to the formation of chains or dimeric motifs. mdpi.com
Interactive Data Table: Typical Crystallographic Parameters for Substituted Indole Derivatives
| Parameter | Typical Value Range |
| Crystal System | Monoclinic, Orthorhombic |
| Space Group | P2₁/c, P2₁2₁2₁, Pna2₁ |
| a (Å) | 7 - 15 |
| b (Å) | 5 - 20 |
| c (Å) | 8 - 25 |
| β (°) | 90 - 110 |
| Z (molecules per unit cell) | 2, 4, 8 |
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture, making them essential for assessing the purity of "this compound". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For "this compound", reversed-phase HPLC (RP-HPLC) is the most suitable mode. In RP-HPLC, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The purity of "this compound" can be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector, typically at a wavelength where the indole chromophore exhibits strong absorbance (around 220 nm and 280 nm). A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities. Commercial suppliers of "this compound" often specify a purity of ≥ 96% as determined by HPLC. chemimpex.com
Interactive Data Table: Typical HPLC Parameters for the Analysis of Indole Derivatives
| Parameter | Typical Conditions |
| Column | C18 or C8, 3-5 µm particle size |
| Mobile Phase | Gradient or isocratic elution with a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (acetonitrile or methanol) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 220 nm and/or 280 nm |
| Injection Volume | 5 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. For less volatile compounds like "this compound", derivatization may sometimes be employed to increase volatility and thermal stability, although it may also be amenable to direct analysis with appropriate GC conditions.
In a GC-MS analysis, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification by comparison with spectral libraries. GC-MS is not only used for purity assessment but also for the identification of trace impurities. The analysis of indole alkaloids and other indole derivatives by GC-MS is a well-established methodology. notulaebotanicae.ronih.gov
Computational and Theoretical Chemistry Studies of Methyl 4 Acetoxy 1h Indole 6 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from electron distribution to the energies of frontier molecular orbitals, which are crucial for determining chemical reactivity.
Density Functional Theory (DFT) has become a standard method in computational chemistry due to its favorable balance of accuracy and computational cost. It is widely used to study indole (B1671886) derivatives, providing reliable predictions of their molecular and electronic properties. researchgate.net For Methyl 4-acetoxy-1H-indole-6-carboxylate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p), are used to optimize the molecular geometry and compute key electronic parameters. researchgate.net
These calculations reveal how the electron-donating nature of the indole nitrogen and the electron-withdrawing character of the acetoxy and methyl carboxylate groups influence the electron density distribution across the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. acs.org Global reactivity descriptors derived from these energies, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of the molecule's reactivity. acs.org
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31+G(d,p))
| Parameter | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -6.25 eV | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| LUMO Energy | -1.80 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (Egap) | 4.45 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.15 D | Measure of the overall polarity of the molecule. |
| Ionization Potential (IP) | 6.25 eV | Energy required to remove an electron (approximated by -EHOMO). |
| Electron Affinity (EA) | 1.80 eV | Energy released when an electron is added (approximated by -ELUMO). |
While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, particularly for energy calculations. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are considered benchmarks for computational accuracy. Although computationally more demanding, they are invaluable for validating DFT results and for studying complex reaction mechanisms where subtle electronic effects are critical. researchgate.net
For a molecule like this compound, ab initio calculations could be employed to precisely determine the energetics of key synthetic steps, such as the acylation of the hydroxyl group or the esterification of the carboxylic acid. nih.gov These high-level calculations provide a deeper understanding of transition state energies and reaction barriers, which are essential for optimizing reaction conditions and explaining observed regioselectivity. researchgate.net
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The biological and chemical behavior of a molecule is not only governed by its electronic structure but also by its three-dimensional shape and flexibility. Molecular modeling and dynamics simulations are used to explore the conformational landscape and intermolecular interactions of this compound.
Conformational analysis identifies the stable arrangements (conformers) of the molecule by mapping the potential energy surface as a function of rotatable bonds, such as those in the acetoxy and methyl carboxylate side chains. Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule and its interactions with its environment, such as solvent molecules or a biological receptor. nih.gov
Furthermore, molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a protein. researchgate.netnih.gov These simulations are crucial in drug discovery for estimating binding affinity and identifying key intermolecular interactions (e.g., hydrogen bonds, π-stacking) that stabilize the ligand-protein complex.
Table 2: Hypothetical Conformational Analysis of the C3-C4-O-C(O) Dihedral Angle
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| 1 (Global Minimum) | 0.0 | 0.00 | 75.3 |
| 2 (Local Minimum) | 180.0 | 0.85 | 24.7 |
| Transition State | 90.0 | 4.50 | <0.1 |
In Silico Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational methods are increasingly used to predict spectroscopic data, which serves as a powerful tool for confirming molecular structures determined through synthesis. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical NMR and IR spectra. researchgate.netnih.gov
DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. nih.gov These predicted spectra can be compared with experimental data to confirm the correct assignment of all signals, which is particularly useful for complex molecules with overlapping peaks. Similarly, the calculation of harmonic vibrational frequencies can generate a theoretical IR spectrum, helping to assign the characteristic absorption bands corresponding to functional groups like the N-H stretch, ester C=O stretch, and aromatic C-H bends. researchgate.net
Table 3: Predicted vs. Typical Experimental NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Typical Experimental Range (ppm) |
|---|---|---|---|
| Indole N-H | 8.50 | - | 8.0 - 9.0 |
| Aromatic C-H (C5) | 7.85 | 118.5 | 7.5 - 8.0 |
| Aromatic C-H (C7) | 8.10 | 115.0 | 7.8 - 8.2 |
| Aromatic C-H (C2) | 7.30 | 125.0 | 7.2 - 7.5 |
| Carboxylate -OCH₃ | 3.90 | 52.5 | 3.8 - 4.0 |
| Acetoxy -CH₃ | 2.35 | 21.0 | 2.2 - 2.5 |
| Carboxylate C=O | - | 167.0 | 165 - 175 |
| Acetoxy C=O | - | 169.5 | 168 - 172 |
Computational Approaches to Structure-Reactivity Relationships and Reaction Path Analysis
Computational chemistry provides profound insights into why molecules react the way they do. For this compound, these methods can be used to analyze structure-reactivity relationships and map out entire reaction pathways.
By calculating the transition state structures and activation energies for potential reactions, such as electrophilic aromatic substitution, computational models can predict the most likely site of reaction on the indole ring. nih.govmdpi.com Analysis of the molecular electrostatic potential (MEP) map can visualize electron-rich and electron-poor regions of the molecule, highlighting the sites most susceptible to electrophilic or nucleophilic attack. For instance, calculations can determine whether an incoming electrophile would preferentially attack the C2, C3, C5, or C7 position of the indole nucleus, providing a theoretical rationale for experimentally observed regioselectivity. acs.org This type of analysis is crucial for designing synthetic routes and predicting the outcomes of new reactions. nih.gov
Table 4: Hypothetical Calculated Activation Energies (ΔG‡) for Electrophilic Bromination at Different Positions
| Position of Attack | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|
| C2 | 22.5 | Minor Product |
| C3 | 17.8 | Major Product |
| C5 | 21.0 | Minor Product |
| C7 | 24.1 | Trace Product |
Applications in Advanced Organic Synthesis and Chemical Biology Research
Methyl 4-acetoxy-1H-indole-6-carboxylate as a Precursor in Natural Product Synthesis Research
The indole (B1671886) nucleus is a fundamental structural motif present in a vast number of natural products, particularly in the large family of indole alkaloids known for their significant and diverse biological activities. nih.gov Consequently, functionalized indoles like this compound are crucial starting materials in the multi-step synthesis of these complex natural targets. chemimpex.com
The total synthesis of indole alkaloids is a prominent area of organic chemistry that drives the development of new synthetic methods and strategies. digitellinc.com this compound provides a pre-functionalized core that facilitates the construction of intricate polycyclic systems characteristic of many alkaloids. chemimpex.comnih.gov The ester and acetoxy groups can be modified or removed at various stages of a synthetic sequence, or they can direct the reactivity of the indole ring to achieve specific bond formations.
Table 1: Examples of Indole Alkaloid Scaffolds Accessible from Functionalized Indole Precursors
| Alkaloid Scaffold Type | Key Structural Feature | Relevance of Precursor |
|---|---|---|
| Tetrahydrocarboline | Fused piperidine (B6355638) ring | Indole nitrogen and C2/C3 positions serve as cyclization points. |
| Pyrroloindole | Quaternary carbon at C3 | Precursor allows for functionalization at C3 to build the spirocyclic system. nih.govresearchgate.net |
| Monoterpene Indole | Complex polycyclic system | Functional groups on the indole core guide the annulation of the terpene unit. rsc.org |
Bioinspired synthesis seeks to mimic nature's strategies for constructing complex molecules. These approaches often involve chemoenzymatic steps or cascades that build molecular complexity efficiently. nih.gov this compound can serve as a substrate in such routes to generate analogues of natural products. By combining traditional organic synthesis with biocatalysis, researchers can achieve high levels of stereoselectivity and regioselectivity that are often difficult to obtain through purely chemical methods. nih.gov
For example, enzymes like methyltransferases or oxidoreductases could potentially act on the indole core or its functional groups to install chiral centers or further modify the scaffold in a manner that mimics biosynthetic pathways. nih.govresearchgate.net The use of this compound allows chemists to generate a series of non-natural analogues by subjecting it to various biocatalytic transformations, leading to new compounds with potentially novel biological activities. This strategy is particularly powerful for exploring the chemical space around a known natural product to optimize its properties. nih.gov
Role in the Rational Design and Synthesis of Chemically Diverse Research Probes
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function in a cellular context. nih.govscispace.com The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. The functional handles on this compound make it an excellent starting point for the rational design of such probes. chemimpex.com
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, involving the testing of thousands to millions of compounds to identify "hits" against a specific biological target. thermofisher.cn The success of an HTS campaign is highly dependent on the quality and diversity of the compound library. thermofisher.comku.edu
This compound is an ideal scaffold for generating focused chemical libraries. Through combinatorial chemistry, the ester and acetoxy groups can be readily converted into a wide array of other functionalities. For example, the ester can be hydrolyzed to a carboxylic acid, which can then be coupled with a diverse set of amines to generate a library of amides. The acetoxy group can be hydrolyzed and the resulting phenol (B47542) can be alkylated or acylated with various partners. These parallel synthesis efforts can rapidly generate hundreds or thousands of distinct indole derivatives, populating a screening library with compounds that explore the chemical space around the core indole structure. thermofisher.cnthermofisher.com
Table 2: Library Generation from this compound
| Modification Site | Reaction Type | Resulting Functional Group | Diversity Element |
|---|---|---|---|
| C-6 Methyl Ester | Amidation | Carboxamide | Library of diverse amines |
| C-6 Methyl Ester | Reduction | Primary Alcohol | - |
| C-4 Acetoxy Group | Hydrolysis & Etherification | Ether | Library of diverse alkyl halides |
| C-4 Acetoxy Group | Hydrolysis & Esterification | Ester | Library of diverse acyl chlorides/acids |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how specific structural features of a molecule contribute to its biological activity. nih.govmdpi.com By systematically modifying a lead compound and assessing the impact on its potency and selectivity, researchers can build a model of the key molecular interactions between the compound and its biological target.
This compound is an excellent platform for initiating SAR studies on new indole-based bioactive compounds. After an initial hit is identified from a screening campaign, this precursor allows for systematic modification at several key positions:
The C-4 Position: The effect of the oxygen-linked substituent can be probed by replacing the acetoxy group with hydrogen, a free hydroxyl, methoxy (B1213986), or larger ether groups to understand the steric and electronic requirements in this region.
The C-6 Position: The methyl ester can be converted to amides with varying substituents, carboxylic acids, or alcohols to explore how changes in polarity, hydrogen bonding capacity, and size at this position affect activity.
The N-1 Position: The indole nitrogen can be alkylated or acylated to determine if substitution is tolerated and how it influences the compound's properties and binding orientation.
These systematic modifications provide crucial data for understanding the pharmacophore—the essential arrangement of functional groups required for biological activity—and guide the rational design of more potent and selective compounds. nih.gov
Contribution to the Development of Novel Organic Reaction Methodologies
The development of new chemical reactions is essential for advancing the synthesis of complex molecules. nih.gov Functionalized heterocyclic compounds like this compound often serve as test substrates for novel synthetic methodologies. semanticscholar.orgresearchgate.net The indole core is a common target for methods like C-H activation, which seeks to directly convert strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds.
This specific compound, with its defined substitution pattern, can be used to test the regioselectivity and functional group tolerance of new catalytic systems. For example, a new palladium-catalyzed C-H arylation reaction could be tested on this substrate to see if it selectively functionalizes the C-2, C-3, C-5, or C-7 positions without reacting with the existing ester or acetoxy groups. The electronic properties conferred by the electron-donating acetoxy group and the electron-withdrawing ester group can influence the outcome of such reactions, providing valuable mechanistic insights to the chemists developing the new method. researchgate.net Therefore, while not its primary application, its use as a substrate contributes to the broader toolkit of reactions available to synthetic chemists.
Engineering of Advanced Organic Materials Based on Indole Frameworks for Research Applications
The unique electronic and structural characteristics of the indole scaffold have positioned it as a valuable building block in the realm of materials science. Specifically, "this compound" serves as a versatile precursor for the development of advanced organic materials with tailored optical and electronic properties for a variety of research applications. The functional groups appended to the indole core, namely the 4-acetoxy and 6-methoxycarbonyl moieties, provide strategic points for polymerization and functionalization, enabling the engineering of novel polymers with sophisticated capabilities.
The indole ring system is inherently electron-rich, which facilitates the formation of charge-transfer complexes and supports the transport of charge carriers, making it an attractive component for electroactive and photoactive materials. The strategic placement of substituents allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's optical and electronic behavior.
Research into related indole derivatives has demonstrated the successful synthesis of functional polymers with significant potential. For instance, polymers derived from indole-6-carboxylic acid have been investigated for their electrochromic properties. mdpi.comacs.org These materials can change color in response to an electrical potential, a characteristic that is highly desirable for applications such as smart windows, displays, and sensors. The carboxylate group at the 6-position plays a crucial role in modulating the electronic structure and influencing the stability and performance of the resulting electrochromic device. mdpi.comacs.org
Further illustrating the impact of substitution on material properties, oligomers of methyl indole-4-carboxylate have been synthesized and shown to possess effective blue light blocking capabilities. researchgate.net This highlights how the position of the carboxylate group can be leveraged to control the absorption spectrum of the material. In the case of "this compound," the combination of substituents offers a dual approach to material design. The methyl carboxylate at the 6-position provides a known anchor for creating polymers with interesting electro-optical properties, while the acetoxy group at the 4-position introduces an additional layer of functionality.
The 4-acetoxy group can influence the electronic nature of the monomer, which in turn affects the polymerization process and the intrinsic properties of the resulting polymer. Furthermore, this group can be chemically modified post-polymerization. For example, hydrolysis of the acetoxy group would yield a hydroxylated polyindole. nih.gov This introduces a site for hydrogen bonding, which can impact the polymer's morphology and solubility, or for further functionalization to attach other chemical moieties. rsc.org
The development of materials from "this compound" and its derivatives opens avenues for creating a new generation of organic materials for research in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to systematically modify the indole core allows for the creation of a library of materials with a wide range of properties, facilitating structure-property relationship studies that are essential for advancing the field of organic electronics.
Detailed Research Findings in Indole-Based Organic Materials
| Indole-Based Material | Key Properties | Research Application | Reference |
|---|---|---|---|
| Poly(indole-6-carboxylic acid) (PInc) | Electrochromic (reversible color change), Good electrochemical stability | Anodic material in high-contrast electrochromic devices | mdpi.comacs.org |
| Poly(indole-6-carboxylic acid-co-2,2′-bithiophene) (P(Inc-co-bT)) | High optical contrast (30% at 890 nm), High coloring efficiency (112 cm²/C) | Enhanced performance in electrochromic devices | mdpi.com |
| Methyl Indole-4-carboxylate Oligomer (O-MI4C) | Blue light absorption (cutoff at 530 nm) | Blue light blocking filters for displays | researchgate.net |
| Hydroxyl Functionalized Polyindole Hydrogel | Recyclable, Visual detection of host-guest interactions | Selective extraction of hydroxide (B78521) | rsc.org |
Future Perspectives and Emerging Research Avenues
Innovations in Synthetic Technologies and Automated Synthesis
The synthesis of complex molecules like Methyl 4-acetoxy-1H-indole-6-carboxylate is continually being refined through the adoption of innovative technologies. Flow chemistry and automated synthesis platforms are at the forefront of this evolution, promising more efficient, safer, and scalable production of indole (B1671886) derivatives.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing for the preparation of indole derivatives. nih.govmdpi.comresearchgate.net Reactions can be performed at elevated temperatures and pressures with enhanced safety, leading to dramatically reduced reaction times and often improved yields. nih.gov For the synthesis of functionalized indoles, flow chemistry allows for the precise control of reaction parameters, which is crucial for managing reactive intermediates and minimizing the formation of byproducts. rsc.org The multi-step synthesis of indole-containing scaffolds has been successfully demonstrated in continuous flow systems, highlighting the potential for streamlined production of complex targets like this compound without the need for isolating intermediates. mdpi.com
Automated Synthesis Platforms: The drive towards high-throughput screening and rapid lead optimization has spurred the development of automated synthesis platforms. mdpi.com These systems can perform numerous reactions in parallel, enabling the rapid generation of libraries of compounds for biological evaluation or materials testing. acs.orgnih.gov Technologies such as acoustic droplet ejection (ADE) allow for reactions to be conducted on a nanomole scale, significantly reducing the consumption of reagents and solvents. laserfocusworld.comresearchgate.netnih.gov This high-throughput approach can be envisioned for the derivatization of the this compound core, allowing for a swift exploration of the chemical space around this scaffold to identify molecules with enhanced properties.
Interactive Table: Comparison of Synthetic Technologies
| Feature | Traditional Batch Synthesis | Flow Chemistry | Automated Nanoscale Synthesis |
| Scale | Milligram to kilogram | Milligram to multi-ton | Nanomole to milligram |
| Reaction Time | Hours to days | Seconds to minutes | Minutes to hours |
| Safety | Handling of large quantities of hazardous materials | Improved safety due to small reaction volumes | Minimal handling of hazardous materials |
| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and mixing | High precision in reagent dispensing |
| Scalability | Often challenging | Readily scalable by extending operation time | Scalable by parallelization |
| Application | Traditional laboratory and industrial synthesis | Process development and manufacturing | High-throughput screening and library synthesis |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis, offering the potential to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. mdpi.comacs.org
For indole derivatives, machine learning models have been developed to predict the regioselectivity of C-H functionalization reactions. nih.govmdpi.com For a molecule such as this compound, with multiple potential reaction sites, such predictive models would be invaluable for designing synthetic strategies that selectively target a desired position on the indole core. For instance, algorithms like Random Forest have shown success in predicting the energy barriers and selectivity of C-H activation on indoles, providing guidance for experimental design. nih.govmdpi.com
Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Indole Core
The rich chemistry of the indole nucleus continues to be an area of intense investigation, with researchers constantly seeking to uncover new reactivity patterns and develop unprecedented transformations. mdpi.com
C-H Functionalization: A major focus in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds, which offers a more atom-economical and efficient approach to modifying molecular scaffolds. mdpi.com While the C2 and C3 positions of the indole ring are typically more reactive, significant progress has been made in the selective functionalization of the less reactive C4–C7 positions on the benzene (B151609) ring. nih.govresearchgate.netnih.gov The development of novel directing groups and catalytic systems is enabling the precise installation of various functional groups at these challenging positions. researchgate.netnih.gov For this compound, this opens up exciting possibilities for late-stage diversification at the C2, C3, C5, and C7 positions, allowing for the synthesis of a wide array of derivatives with potentially unique biological or material properties.
Dearomatization Reactions: Another burgeoning area of indole chemistry is the dearomatization of the indole core to generate three-dimensional indoline (B122111) and indolenine structures. mdpi.comresearchgate.net These reactions are of great interest as they provide access to complex molecular architectures found in many natural products. mdpi.com Various catalytic methods, including those based on transition metals and photoredox catalysis, have been developed to effect the dearomatization of indoles. researchgate.netmdpi.com The application of such strategies to this compound could lead to the synthesis of novel spirocyclic and fused-ring systems with potential applications in medicinal chemistry.
Umpolung of Reactivity: The inherent nucleophilicity of the indole C3 position can be reversed through a concept known as "umpolung." laserfocusworld.com This reversal of polarity allows for the indole to react as an electrophile, opening up new avenues for bond formation. Oxidative umpolung strategies, for example, have been employed for the enantioselective dearomative cyclization of indoles. laserfocusworld.com Exploring such unconventional reactivity with this compound could lead to the discovery of novel transformations and the synthesis of previously inaccessible molecular structures.
Interdisciplinary Applications in Supramolecular Chemistry and Nanotechnology Research
The unique electronic and structural features of the indole ring make it an attractive building block for the construction of supramolecular assemblies and the functionalization of nanomaterials.
Supramolecular Chemistry: The indole nucleus can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. mdpi.com These interactions can be harnessed to direct the self-assembly of indole-containing molecules into well-defined supramolecular structures. The ester and acetoxy groups of this compound could serve as hydrogen bond acceptors, while the indole ring itself can engage in π-stacking. This makes it a potential candidate for the design of molecular switches, gels, and other functional supramolecular materials. The encapsulation of indole derivatives within host molecules like cyclodextrins is another area of interest, which can modify their physical properties and biological activity. researchgate.net
Nanotechnology: Indole derivatives are being increasingly utilized in the field of nanotechnology. nih.gov Polyindole, a conductive polymer, and its nanocomposites are being explored for applications in environmental remediation and energy storage. mdpi.comacs.org Indole-functionalized nanoparticles are being developed for targeted drug delivery, leveraging the biological activity of the indole moiety. nih.gov Furthermore, the fluorescent properties of some indole derivatives make them suitable for the development of nanosensors for the detection of ions and other analytes. nih.govresearchgate.netnih.gov The specific substitution pattern of this compound could be exploited for its attachment to nanomaterials or to tune its electronic properties for sensing applications. For instance, near-infrared fluorescent nanosensors based on polymer-coated single-walled carbon nanotubes have been developed to detect indole-3-acetic acid, a plant hormone, demonstrating the potential of indole derivatives in advanced sensing technologies. laserfocusworld.com
Interactive Table: Potential Interdisciplinary Applications
| Field | Application | Role of this compound |
| Supramolecular Chemistry | Self-assembling materials | The indole ring can participate in π-stacking, while the ester and acetoxy groups can act as hydrogen bond acceptors, directing the formation of ordered structures. |
| Host-guest chemistry | The molecule could be encapsulated within a host molecule like a cyclodextrin (B1172386) to alter its solubility or reactivity. | |
| Nanotechnology | Drug delivery | Could be conjugated to nanoparticles to target specific cells or tissues, with the indole core potentially contributing to the therapeutic effect. |
| Nanosensors | The electronic properties of the indole ring could be modulated by the substituents, making it a potential component of a fluorescent or electrochemical sensor. | |
| Functionalized materials | Could be incorporated into polymers or other materials to impart specific properties, such as conductivity or biocompatibility. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 4-acetoxy-1H-indole-6-carboxylate, and what methodological considerations are critical for achieving high purity?
- The synthesis often involves functionalization of indole precursors. For example, acetylation at the 4-position can be achieved using acetic anhydride under controlled conditions, while esterification at the 6-carboxyl position may employ methanol and acid catalysts like sulfuric acid .
- Methodological Tip : Use HPLC to monitor reaction progress and purity, as described in indole derivative syntheses (e.g., 97.5% yield achieved via HPLC-guided purification in analogous reactions) .
Q. How is this compound characterized spectroscopically, and what spectral artifacts should researchers anticipate?
- 1H NMR : Expect signals for the methyl ester (δ ~3.8–3.9 ppm), acetoxy group (δ ~2.1–2.3 ppm), and indole NH (δ ~10–12 ppm, broad).
- IR : Strong carbonyl stretches for the ester (~1700 cm⁻¹) and acetoxy group (~1740 cm⁻¹).
- MS : Molecular ion peaks should align with the molecular formula C₁₂H₁₁NO₅ (e.g., [M+H]+ at m/z 250.07). Reference similar indole-carboxylates for fragmentation patterns .
Q. What are the common stability challenges for this compound, and how should it be stored to prevent degradation?
- Indole derivatives are prone to oxidation and hydrolysis. Store under inert gas (N₂/Ar) at –20°C, as recommended for methyl indole carboxylates in . Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?
- Single-crystal X-ray diffraction (SCXRD) is definitive. For example, methyl 5,6-dimethoxy-1H-indole-2-carboxylate was resolved in Pbca space group with SHELX refinement (R₁ = 0.035), demonstrating the utility of crystallography for confirming substituent positions .
- Methodological Note : Use SHELXL for refinement, as it is widely validated for small-molecule structures .
Q. What strategies optimize regioselective acetylation and esterification in indole systems to minimize byproducts?
- Regioselective Acetylation : Protect the NH group (e.g., with Boc) to direct acetylation to the 4-position. Deprotection under mild acidic conditions (e.g., TFA) preserves the ester .
- Esterification : Use BF₃·Et₂O as a Lewis acid catalyst to enhance reactivity at the 6-carboxyl group, as seen in analogous indole syntheses .
Q. How can contradictory spectral or chromatographic data be analyzed to identify synthetic impurities?
- Case Study : If HPLC shows multiple peaks, compare retention times with intermediates (e.g., unacetylated indole or hydrolyzed products). Use LC-MS to correlate mass-to-charge ratios with suspected byproducts (e.g., methyl indole-6-carboxylate, m/z 190.06) .
- Advanced Tip : Pair experimental data with DFT calculations to predict NMR shifts or IR bands for potential impurities .
Q. What bioactivity screening approaches are suitable for evaluating this compound, given its structural similarity to pharmacologically active indoles?
- In Vitro Assays : Test kinase inhibition (e.g., using fluorescence polarization assays) due to the compound’s resemblance to kinase-targeting indole derivatives like nintedanib .
- SAR Studies : Modify the acetoxy or ester groups systematically and compare activity profiles, leveraging methodologies from thiazol-indole hybrid syntheses (e.g., reflux with chloroacetic acid and sodium acetate) .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for acetylation/esterification to avoid hydrolysis.
- Characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) for crowded aromatic regions .
- Crystallography : Deposit SCXRD data in the Cambridge Structural Database (CSD) to contribute to structural databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
